6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Descripción
Historical Context of Pyrrolo[3,4-b]pyrazine Heterocyclic Compounds
The development of pyrrolo[3,4-b]pyrazine heterocyclic compounds represents a significant chapter in the evolution of nitrogen-containing bicyclic systems. The foundational understanding of pyrazine derivatives emerged from extensive research into heterocyclic compounds that contain nitrogen, oxygen, and sulfur atoms, which possess electron-accepting capacity and can form hydrogen bonds. These properties often bring enhanced target binding ability to these compounds when compared to alkanes, establishing their importance in medicinal chemistry.
The broader family of pyrazine-containing compounds has been extensively studied for their bioactive properties. Research has demonstrated that compounds in which a pyrazine ring was fused into other heterocycles, especially pyrrole or imidazole, were the highly studied pyrazine derivatives, whose antineoplastic activity had been widely investigated. This foundational knowledge provided the framework for understanding more complex fused systems like pyrrolo[3,4-b]pyrazines.
The historical development of pyrrolo[3,4-b]pyrazine synthesis can be traced through various synthetic methodologies. Early approaches utilized the Chichibabin quaternisation-cyclisation method, which involved the quaternisation of an alpha-methyldiazine with an alpha-haloketone, followed by base cyclisation. This methodology proved instrumental in establishing synthetic routes to pyrrolo[1,2-a]pyrazine and pyrrolo[1,2-b]pyridazines, laying the groundwork for more sophisticated synthetic approaches to related bicyclic systems.
The evolution of synthetic strategies has led to more refined approaches, including multicomponent reactions that demonstrate high atom economy when assembling polyheterocyclic cores in a one-pot manner. These advances have significantly expanded the accessibility of pyrrolo[3,4-b]pyrazine derivatives and enabled systematic structure-activity relationship studies.
Discovery and Identification of 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
The specific compound this compound, bearing the Chemical Abstracts Service number 43200-82-4, represents a sophisticated member of the pyrrolo[3,4-b]pyrazine family. This compound is characterized by its molecular formula C11H5ClN4O2 and molecular weight of 260.64 grams per mole, reflecting its complex heterocyclic architecture.
The structural identification of this compound reveals several key features that distinguish it within its chemical class. The presence of the 5-chloro-2-pyridyl substituent at the 6-position of the pyrrolo[3,4-b]pyrazine core introduces both electronic and steric effects that significantly influence its chemical and biological properties. The dione functionality at positions 5 and 7 further enhances the compound's reactivity profile and potential for intermolecular interactions.
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic systems. Alternative names include 6-(5-Chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and 6-(5-chloropyridin-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine, each emphasizing different aspects of its structural organization.
The compound's discovery and characterization have been facilitated by advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. These methods have enabled precise determination of its three-dimensional structure and provided insights into its conformational preferences and intermolecular interactions.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of an important class of nitrogen-rich bicyclic compounds. This compound exemplifies the principles of heterocyclic design where multiple nitrogen atoms are incorporated into fused ring systems to create unique electronic and structural properties.
Within the broader context of heterocyclic chemistry, this compound demonstrates the successful integration of multiple pharmacophoric elements. The pyrrole ring contributes aromatic character and potential for pi-pi stacking interactions, while the pyrazine ring introduces additional nitrogen atoms that can participate in hydrogen bonding and coordination chemistry. The chloro-substituted pyridyl group further enhances the compound's versatility by providing a site for potential chemical modification and introducing specific electronic effects.
The compound's significance is further highlighted by its relationship to other biologically active heterocycles. The structural motif represented by this compound shares features with various pharmaceutical agents and natural products, suggesting potential applications in drug discovery and development. The presence of multiple nitrogen atoms and carbonyl functionalities creates opportunities for specific interactions with biological targets, particularly enzymes and receptors that recognize nitrogen-rich heterocycles.
Research into similar pyrrolo-fused heterocycles has revealed their potential as promising anticancer agents, with some compounds showing ability to inhibit tubulin polymerization and demonstrating activity against various cancer cell lines. This broader context suggests that this compound may possess similar biological activities worthy of investigation.
Position within Nitrogen-Containing Bicyclic Systems
The positioning of this compound within the landscape of nitrogen-containing bicyclic systems reveals its unique structural characteristics and potential relationships to other important heterocyclic scaffolds. This compound belongs to the broader family of azine-fused pyrroles, which represent a significant class of heterocyclic compounds with diverse biological and chemical properties.
Within the classification system for heterocyclic compounds, this molecule falls under the category of compounds containing two or more hetero rings that are part of the same condensed ring system. The specific fusion pattern of pyrrole and pyrazine rings creates a bicyclic system that exhibits unique electronic properties distinct from either individual ring system.
The compound's relationship to other nitrogen-containing bicyclic systems can be understood through comparison with related scaffolds. For instance, pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their biological activities, including analgesic and sedative effects. Similarly, pyrazolo[3,4-b]pyridines represent another important class of bicyclic nitrogen heterocycles with documented biomedical applications. The structural similarities between these systems suggest potential for cross-pollination of synthetic methods and biological activities.
The electronic structure of this compound reflects the influence of multiple nitrogen atoms on the overall aromatic system. The pyrazine ring contributes two nitrogen atoms to the bicyclic framework, while the pyridyl substituent introduces an additional nitrogen atom, creating a highly nitrogen-rich molecular environment. This electronic distribution influences the compound's reactivity, stability, and potential for intermolecular interactions.
Table 1: Comparison of Nitrogen-Containing Bicyclic Systems
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Primary objectives include the comprehensive characterization of its structural properties, exploration of synthetic methodologies for its preparation and derivatization, and evaluation of its potential biological activities.
Structural characterization efforts focus on understanding the three-dimensional conformation of the molecule and its electronic properties. Advanced computational methods, including density functional theory calculations, provide insights into the preferred conformations, electronic distribution, and potential interaction sites. These studies inform subsequent synthetic and biological investigations by identifying key structural features responsible for specific properties.
Synthetic methodology development represents another critical research objective. The complex heterocyclic structure of this compound requires sophisticated synthetic approaches that can efficiently construct the fused ring system while installing the specific substitution pattern. Current research efforts explore both traditional synthetic routes and modern methodologies, including transition metal-catalyzed reactions and multicomponent coupling strategies.
The scope of biological evaluation encompasses multiple potential therapeutic areas. Given the documented activities of related heterocyclic compounds, research objectives include screening for kinase inhibitory activity, antimicrobial properties, and potential anticancer effects. The presence of the chloro-pyridyl substituent suggests particular relevance for studies involving halogen bonding and specific protein-ligand interactions.
Table 2: Research Scope and Methodological Approaches
| Research Area | Specific Objectives | Methodological Approaches |
|---|---|---|
| Structural Analysis | Conformational studies, electronic properties | Nuclear magnetic resonance spectroscopy, X-ray crystallography, computational chemistry |
| Synthetic Development | Efficient preparation routes, derivatization strategies | Multicomponent reactions, transition metal catalysis, classical heterocyclic synthesis |
| Biological Evaluation | Kinase inhibition, antimicrobial activity, cytotoxicity | Enzyme assays, cell-based screening, structure-activity relationship studies |
| Chemical Properties | Stability, reactivity, solubility | Analytical chemistry, physicochemical profiling, stability studies |
The interdisciplinary nature of research into this compound requires collaboration between synthetic chemists, structural biologists, pharmacologists, and computational scientists. This collaborative approach ensures comprehensive understanding of the compound's properties and potential applications while identifying opportunities for optimization and development of improved derivatives.
Propiedades
IUPAC Name |
6-(5-chloropyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN4O2/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(16)18)14-4-3-13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXYIKCDZBXDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2C(=O)C3=NC=CN=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195785 | |
| Record name | 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43200-82-4 | |
| Record name | 6-(5-Chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(5-Chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9MTS6QQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution of 2,6-dichloropyrazine with pyridyl derivatives . The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Reduction Reactions
This compound undergoes selective reduction at the 7-position carbonyl group while preserving the 5-position lactam structure.
Key Reaction Data:
The KBH₄ reduction is industrially preferred due to higher regioselectivity and yield . This step is pivotal in zopiclone synthesis, where the hydroxyl group facilitates subsequent acylation.
Acylation Reactions
The hydroxyl group generated from reduction reacts with acyl chlorides to form ester or amide derivatives.
Notable Example:
| Reagent | Catalyst | Solvent | Product | Application |
|---|---|---|---|---|
| 1-Chlorocarbonyl-4-methylpiperazine | DMAP, Triethylamine | Anhydrous DMF | Zopiclone (Sedative-hypnotic drug) | Pharmaceutical synthesis |
Mechanism:
-
Nucleophilic acyl substitution at the hydroxyl oxygen
Functional Group Transformations
The dione structure permits targeted modifications:
| Reaction Type | Reagent | Target Position | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ | 7-carbonyl | No change (already oxidized) |
| Halogenation | SOCl₂ | Hydroxyl group | Converts -OH to -Cl (theoretical) |
| Alkylation | Methyl iodide | N-6 position | Limited reactivity due to steric hindrance |
Experimental data for halogenation/alkylation remains scarce in literature, suggesting these are underutilized pathways.
Stability Under Synthetic Conditions
The compound demonstrates remarkable thermal stability:
| Condition | Temperature | Duration | Degradation |
|---|---|---|---|
| Acidic (HCl) | 100°C | 24 hrs | <5% decomposition |
| Basic (NaOH) | 80°C | 12 hrs | 12% decomposition |
| Aqueous DMF | 70°C | 6 hrs | No degradation |
This stability enables its use in prolonged reactions without significant side-product formation.
Analytical Derivatization
HPLC analysis methods employ acetonitrile/water with phosphoric acid (or formic acid for MS compatibility) at 25°C . Retention time: 4.2 min (3 µm UPLC column), enabling purity assessments >99% .
This compound's reactivity profile highlights its versatility as a synthetic building block, particularly in CNS drug development. Recent patents emphasize process optimization for KBH₄ reductions and one-pot methodologies , reflecting industrial priorities toward cost-effective API synthesis.
Aplicaciones Científicas De Investigación
6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, also known as Eszopiclone Impurity 8, is a chemical compound with the molecular formula C11H5ClN4O2 and a molecular weight of 260.64 . It has a variety of applications, including use as an intermediate in the synthesis of Zopiclone .
Basic Information
- CAS Number: 43200-82-4
- Molecular Formula: C11H5ClN4O2
- Molecular Weight: 260.64
- Boiling Point: 495.7±55.0 °C
- Density: 1.6±0.1 g/cm3
Scientific Research Applications
- Synthesis Intermediate: this compound is used as an intermediate in the synthesis of Zopiclone, a medication used to treat insomnia .
- HPLC Separation: It can be analyzed using reverse phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid . It can also be used for isolation impurities in preparative separation and is suitable for pharmacokinetics .
- ** anti-cancer research:** Analogs of 3-spiro-indolin-2-ones, which can incorporate the pyrazine core, have shown promising antiproliferative properties against human cancer cell lines such as MCF7, HCT116, and A431 .
Mecanismo De Acción
The mechanism of action of 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound’s pyridyl and pyrazine rings enable it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt essential biological processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name : 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Molecular Formula : C₁₁H₅ClN₄O₂
- Molecular Weight : 260.64 g/mol
- CAS Registry Number : 43200-82-4
- Storage Conditions : Sealed, dry, 2–8°C .
Applications: This compound is a critical intermediate in synthesizing eszopiclone and zopiclone, non-benzodiazepine hypnotics used to treat insomnia . Its pharmacological relevance stems from the 5-chloro-2-pyridyl substituent, which enhances binding affinity to GABA receptors .
Structural Analogues in Pharmaceutical Chemistry
a) 6-(3-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Substituent : 3-Hydroxyphenyl group.
b) 6-(3-Acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Substituent : 3-Acetylphenyl group.
- Properties : The acetyl group introduces steric bulk and electron-withdrawing effects, which may alter metabolic stability and receptor interactions.
- Applications: Not explicitly stated, but acetylated derivatives often serve as prodrugs .
c) 5H-Pyrrolo[2,3-b]pyrazine Derivatives
- Core Structure : Pyrrolo[2,3-b]pyrazine (vs. [3,4-b] in the target compound).
- Substituents : Varied, including aryl and heteroaryl groups.
- Applications : FGFR kinase inhibitors with anticancer activity. The [2,3-b] isomer shows distinct binding to kinase domains compared to the [3,4-b] scaffold .
Analogues in Material Science
a) 1,4-Bis(5-bromothiophen-2-yl)-6-(2-ethylhexyl)-5H-pyrrolo[3,4-d]pyridazine-5,7(6H)-dione
- Substituents : Bromothiophene and ethylhexyl groups.
- Properties : Enhanced π-conjugation and solubility due to ethylhexyl, making it suitable for organic solar cells.
- Applications : Copolymer in fullerene-free organic photovoltaics, achieving PCE > 10% .
b) 6-(2-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)ethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Substituent : Ethyl-linked isobenzofuran moiety.
- Applications : Antioxidant and antitumor agents, highlighting scaffold versatility .
Key Research Findings
- Pharmacological Activity: The 5-chloro-2-pyridyl group in the target compound is critical for hypnotic activity, while [2,3-b] isomers favor kinase inhibition .
- Synthetic Methods: Microwave-assisted synthesis improves yields for amino-substituted pyrrolo[3,4-b]pyrazines (e.g., 6-amino derivatives) compared to traditional routes for the chloro-pyridyl compound .
- Stability : The target compound requires refrigeration, whereas ethylhexyl-substituted analogs (e.g., copolymer in ) are stable at room temperature .
Actividad Biológica
6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, also known by its CAS number 43200-82-4, is a heterocyclic compound with significant biological activity. This compound has garnered attention due to its structural similarity to various pharmacologically active substances, particularly in the context of its role as an impurity in the synthesis of Zopiclone, a sedative-hypnotic drug.
- Molecular Formula : C11H5ClN4O2
- Molecular Weight : 260.64 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 495.7 ± 55.0 °C at 760 mmHg
- Flash Point : 253.6 ± 31.5 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyrazine compounds exhibit antitumor properties. For instance, compounds structurally related to this compound have shown inhibition against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies and Findings
- Inhibition of CDK Activity :
- Cell Proliferation Studies :
- Mechanism of Action :
Applications in Drug Development
Due to its structural characteristics and biological activities, this compound serves as an important intermediate in the synthesis of drugs targeting neurological disorders and cancer therapies.
Pharmacological Implications
- Sedative Effects : As an impurity in Zopiclone formulations, it is crucial to monitor its levels due to potential sedative effects that could contribute to the overall pharmacodynamics of the drug.
- Potential for New Drug Development : The unique properties of this compound suggest it could be a scaffold for developing new pharmacological agents targeting specific diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H5ClN4O2 |
| Molecular Weight | 260.64 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 495.7 ± 55.0 °C |
| Flash Point | 253.6 ± 31.5 °C |
| Antitumor Activity | IC50 (CDK2): 0.36 µM |
| IC50 (CDK9): 1.8 µM |
Q & A
Q. Physicochemical Properties :
- Melting Point : 240.5–241.5°C .
- Solubility : Freely soluble in chloroform and dichloromethane; poorly soluble in water .
- pKa : Predicted at 8.62, indicating weak basicity .
Advanced: What methods are employed to resolve enantiomeric impurities in the synthesis of zopiclone using this intermediate?
Methodological Answer:
Chiral resolution is achieved via:
- Chiral Acid Diastereomeric Salt Formation : The racemic mixture reacts with chiral acids (e.g., N-Acetyl-L-glutamic acid) to form diastereomers. These are separated by fractional crystallization, yielding the dextrorotatory isomer (>99% enantiomeric excess) .
- Chromatographic Techniques : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) resolves enantiomers, validated by polarimetry .
Critical parameters include solvent polarity and temperature gradients to optimize retention time differences .
Advanced: How do structural modifications of this compound affect binding affinity to GABA_A receptor subtypes?
Methodological Answer:
The pyrrolopyrazine core and chloro-pyridyl group are critical for binding. Modifications include:
- Piperazine Substitution : Adding 4-methylpiperazine (as in zopiclone) enhances affinity for GABA_A α1 subunits (Ki = 50.1 nM) but reduces activity at α5 subunits (Ki >15 µM) .
- Enantiomeric Configuration : The (S)-enantiomer (eszopiclone) shows 50-fold higher α1 binding vs. (R)-isomer, linked to steric complementarity in the receptor’s benzodiazepine site .
Structure-activity relationship (SAR) studies use radioligand displacement assays and molecular docking simulations to validate binding modes .
Advanced: What analytical challenges arise in quantifying enantiomeric impurities, and how are they addressed?
Methodological Answer:
Challenges :
Q. Solutions :
- Chiral HPLC with MS Detection : Columns like Chiralpak® IG-3 achieve baseline separation (resolution >2.0) with limits of quantification (LOQ) <0.05% .
- Forced Degradation Studies : Acid/heat stress tests validate method robustness by simulating impurity profiles .
Patent guidelines require demonstrating non-obviousness of impurity thresholds through in vitro toxicity assays .
Advanced: What comparative studies exist between this compound and its derivatives in photophysical applications?
Methodological Answer:
Derivatives with thiophene substitutions (e.g., T-EHPPD-T monomer) exhibit red-shifted absorption (λmax ~550 nm) due to extended π-conjugation. These are used in:
- Organic Solar Cells : Copolymers with benzo[1,2-b:4,5-b']dithiophene achieve power conversion efficiencies (PCE) of 8.2%, attributed to enhanced charge mobility .
- Fluorescent Probes : Substituents like ethylhexyl groups improve solubility in non-polar matrices, enabling use in bioimaging .
Synthesis involves Stille coupling under palladium catalysis, optimized at 180°C in chlorobenzene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
